4-Hydroxynipecotic acid

概要

説明

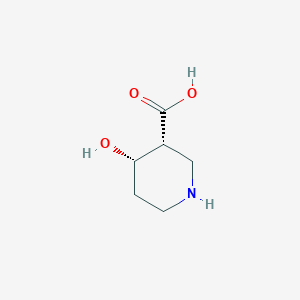

シス-4-ヒドロキシニペコチン酸は、ガンマアミノ酪酸(GABA)取り込み系の強力な阻害剤として知られる環状アミノ酸誘導体です。

2. 製法

合成経路と反応条件: シス-4-ヒドロキシニペコチン酸は、さまざまな方法で合成することができます。効率的な合成経路の1つは、環状1-ベンジルオキシカルボニルエナミノノンへのシリルホスファイトまたはホスホナイトの区域選択的付加が含まれます。得られた2-ホスホ-4-オキソピペリジンは、水素化ホウ素ナトリウム(NaBH4)を用いて高いジアステレオ面選択性で還元されます。 最終段階では、水素化分解によるN-ベンジルオキシカルボニル基の開裂、続いてホスホネートまたはホスフィネート官能基の加水分解が行われます .

工業生産方法: シス-4-ヒドロキシニペコチン酸の工業生産には、全細胞触媒を用いた生体変換プロセスが関与する場合があります。たとえば、L-ピペコリン酸は、非ヘム鉄(II)/α-ケトグルタル酸依存性ジオキシゲナーゼを使用してシス-4-ヒドロキシニペコチン酸に変換できます。 この方法では、鉄(II)イオンを継続的に補充し、反応条件を最適化することで、高収率を達成します .

3. 化学反応解析

反応の種類: シス-4-ヒドロキシニペコチン酸は、次のようなさまざまな化学反応を起こします。

酸化: 対応するケトンまたはアルデヒドを形成するように酸化できます。

還元: 還元反応によって、対応するアルコールまたはアミンに変換できます。

置換: 求核置換反応に参加できます。この反応では、官能基が他の求核剤によって置換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)は、一般的に使用される還元剤です。

置換: ハロアルカンやアシルクロリドなどの試薬が、置換反応に使用されます。

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってケトンまたはアルデヒドが得られる場合があり、還元によってアルコールまたはアミンが生成される場合があります。

4. 科学研究への応用

シス-4-ヒドロキシニペコチン酸は、いくつかの科学研究への応用があります。

化学: さまざまな生物活性化合物の合成のためのビルディングブロックとして使用されます。

生物学: GABA作動性神経伝達とその中枢神経系における役割を研究するためのツールとして役立ちます。

医学: GABA取り込みを調節することにより、神経疾患の治療における潜在的な治療応用があります。

準備方法

Synthetic Routes and Reaction Conditions: Cis-4-hydroxynipecotic acid can be synthesized through various methods. One efficient synthetic route involves the regioselective addition of silyl phosphites or phosphonites to cyclic 1-benzyloxycarbonyl enaminones. The resulting 2-phospho-4-oxopiperidine is then reduced using sodium borohydride (NaBH4) with high diastereofacial preference. The final step involves the cleavage of the N-benzyloxycarbonyl group under hydrogenolysis, followed by hydrolysis of the phosphonate or phosphinate functionalities .

Industrial Production Methods: Industrial production of cis-4-hydroxynipecotic acid may involve biotransformation processes using whole-cell catalysis. For example, L-pipecolic acid can be converted to cis-4-hydroxynipecotic acid using non-heme iron (II)/alpha-ketoglutarate-dependent dioxygenases. This method involves continuous supplementation of iron (II) ions and optimization of reaction conditions to achieve high yields .

化学反応の分析

Key Reaction Pathways:

-

Acid Chloride Formation : Reacted with oxalyl chloride (1–1.5 equivalents) in dichloromethane/DMF or THF/DMF solvent mixtures at -20–0°C for 30 min–2 hr to form reactive intermediates .

-

Amidation : The hydroxyl group facilitates condensation with carboxylic acids (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid) using coupling agents, yielding bioactive amides .

-

Deprotection : Trifluoroacetic acid efficiently removes tert-butoxycarbonyl (Boc) protecting groups under mild conditions .

Reaction Conditions Table:

Antioxidant Activity via Redox Reactions

The hydroxyl group at the 4-position enables radical scavenging and metal chelation:

DPPH Radical Scavenging:

-

Reaction Kinetics : Derivatives react with 2,2-diphenyl-1-picrylhydrazyl (DPPH) within 5 minutes, achieving >90% radical reduction at 50–200 μM concentrations .

-

Structure-Activity : Electron-donating tert-butyl groups stabilize phenoxy radicals, enhancing activity (e.g., IC₅₀ = 12 μM for BHBA derivatives) .

Lipid Peroxidation Inhibition:

-

Mechanism : Hydroxyl group donates hydrogen atoms to lipid radicals, interrupting chain propagation .

-

Efficacy : IC₅₀ values range from 18–45 μM in microsomal membranes .

Enzyme Inhibition Reactions

4-Hydroxynipecotic acid derivatives interact with acetylcholinesterase (AChE) and soluble epoxide hydrolase (sEH):

Acetylcholinesterase (AChE):

-

Competitive Inhibition : Binds to the catalytic site with IC₅₀ = 8.2 μM for optimized derivatives .

-

Structural Drivers : Methoxy and hydroxy substituents enhance π-π stacking with Trp286 residue .

Soluble Epoxide Hydrolase (sEH):

-

Irreversible Binding : Forms covalent adducts with catalytic aspartate residues (Kᵢ < 10 nM) .

-

Therapeutic Relevance : Mitigates renal and pulmonary hypertension by stabilizing anti-inflammatory epoxides .

Stability and Degradation Reactions

-

Acid Hydrolysis : Stable in 28–35% HCl at 60–65°C for 3 hr, enabling large-scale synthesis .

-

Oxidative Degradation : Susceptible to autoxidation in DMSO; stabilized by antioxidants like BHT .

Reaction Optimization Insights

-

Solvent Selection : Polar aprotic solvents (DMF, THF) improve reaction homogeneity .

-

Temperature Control : Sub-zero conditions prevent racemization during acid chloride formation .

-

Catalytic Additives : Triethylamine accelerates amidation by neutralizing HCl byproducts .

These findings highlight this compound’s versatility in medicinal chemistry, particularly for neurodegenerative and inflammatory disease applications.

科学的研究の応用

Neuropharmacological Applications

4-Hydroxynipecotic acid is primarily recognized for its role as a GABA reuptake inhibitor. This property is crucial in neuropharmacology, particularly for conditions involving GABAergic dysfunction such as epilepsy and anxiety disorders.

Case Study: Epilepsy Treatment

A clinical trial investigated the efficacy of a nipecotic acid derivative in patients with epilepsy. The results demonstrated a significant reduction in seizure frequency, suggesting that this compound could be a viable treatment option for epilepsy .

Antimicrobial Activity

Research has shown that this compound and its derivatives possess notable antimicrobial properties against various bacterial strains.

Antibacterial Efficacy

- A study reported that derivatives of nipecotic acid exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .

Data Table: Antimicrobial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Research

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxic Effects

A recent study evaluated the cytotoxic effects of this compound on breast cancer cells, revealing an IC50 value of approximately 15 µM, indicating potent anticancer activity .

作用機序

シス-4-ヒドロキシニペコチン酸は、ニューロンおよびグリア細胞へのガンマアミノ酪酸(GABA)の取り込みを阻害することによって効果を発揮します。この阻害は、GABAの細胞外濃度を増加させ、神経伝達の抑制効果を高めます。 この化合物は、GABAトランスポーターと相互作用し、GABAの再取り込みを阻止し、シナプス部位での作用時間を延長します .

類似化合物:

ニペコチン酸: シス-4-ヒドロキシニペコチン酸と構造的に関連する、GABA取り込みの強力な阻害剤。

グバシン: GABA取り込みを阻害する別の環状アミノ酸。

ホモニペコチン酸: グリアGABA取り込みの弱い阻害剤だが、選択的。

ホモグバシン: シス-4-ヒドロキシニペコチン酸と比較して、事実上不活性。

独自性: シス-4-ヒドロキシニペコチン酸は、GABA取り込み阻害剤としての高い効力と、GABA作動性神経伝達を効果的に調節する能力のために独特です。 その構造的特異性により、GABAトランスポーターと選択的に相互作用することができ、神経薬理学的研究における貴重なツールとなります .

類似化合物との比較

Nipecotic Acid: A potent inhibitor of GABA uptake, structurally related to cis-4-hydroxynipecotic acid.

Guvacine: Another cyclic amino acid that inhibits GABA uptake.

Homonipecotic Acid: A weaker but selective inhibitor of glial GABA uptake.

Homoguvacine: Virtually inactive compared to cis-4-hydroxynipecotic acid.

Uniqueness: Cis-4-hydroxynipecotic acid is unique due to its high potency as a GABA uptake inhibitor and its ability to modulate GABAergic neurotransmission effectively. Its structural specificity allows it to interact selectively with GABA transport carriers, making it a valuable tool in neuropharmacological research .

生物活性

4-Hydroxynipecotic acid is a derivative of nipecotic acid, a compound known for its role as a GABA uptake inhibitor. This section explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily functions as an inhibitor of the GABA transporter (GAT), which leads to increased levels of GABA in the synaptic cleft. This action enhances inhibitory neurotransmission, making it a candidate for treating conditions associated with GABAergic dysfunction, such as epilepsy and anxiety disorders .

Key Mechanisms:

- GABA Reuptake Inhibition: By blocking GAT, this compound increases GABA availability, which can enhance inhibitory signaling in the central nervous system (CNS) .

- Potential Agonist Activity: Some studies suggest that nipecotic acid and its derivatives may also activate GABA_A receptors directly, adding another layer to their pharmacological profile .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies and Experimental Data

-

Antioxidant Properties:

A study demonstrated that nipecotic acid derivatives, including this compound, possess significant antioxidant activity. The compounds showed inhibition of lipid peroxidation with IC50 values as low as 20 μM, indicating their potential in reducing oxidative stress-related neuronal damage . -

Neuroprotective Effects:

Research indicates that nipecotic acid derivatives can protect neuronal cells from damage induced by oxidative stress. The compounds were found to inhibit oxidative protein glycation by up to 57%, further supporting their neuroprotective role . -

Behavioral Studies in Animal Models:

In rat models, the administration of nipecotic acid has been shown to reduce posthypoxic myoclonus, suggesting its efficacy in modulating excitatory neurotransmission and providing therapeutic benefits in conditions like hypoxia-induced seizures .

特性

IUPAC Name |

(3R,4S)-4-hydroxypiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5-1-2-7-3-4(5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMFVOCECLPLSI-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40992172 | |

| Record name | 4-Hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71609-37-5 | |

| Record name | cis-4-Hydroxynipecotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71609-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxynipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071609375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。